![molecular formula C23H26N4O2 B12357889 6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EI1 is a potent inhibitor of enhancer of zeste homolog 2 (EZH2), an enzyme that plays a crucial role in the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to transcriptional repression, which is associated with various diseases, including cancers. EI1 has shown significant selectivity for EZH2 over other lysine methyltransferases, making it a valuable tool in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EI1 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a cyanogroup-containing intermediate, which is then converted to the final EI1 compound through a series of reactions involving various reagents and catalysts .
Industrial Production Methods
Industrial production of EI1 typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
EI1 undergoes several types of chemical reactions, including:
Oxidation: EI1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in EI1, altering its chemical properties.
Substitution: EI1 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving EI1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of EI1 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
EI1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone methylation and its effects on gene expression.
Biology: Helps in understanding the role of EZH2 in cellular processes such as differentiation and proliferation.
Medicine: Investigated as a potential therapeutic agent for cancers that involve overexpression of EZH2.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
Mecanismo De Acción
EI1 exerts its effects by specifically inhibiting the activity of EZH2. It binds to the active site of EZH2, preventing it from methylating H3K27. This inhibition leads to the reactivation of tumor suppressor genes that were previously silenced by EZH2-mediated methylation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to EI1 include:
- EPZ005687
- 3-deazaneplanocin A (DZNep)
- UNC1999
- Tazemetostat
- GSK126
Uniqueness of EI1
EI1 stands out due to its high selectivity for EZH2 over other lysine methyltransferases. It also shows potent activity against both wild-type and mutant forms of EZH2, making it a versatile tool in cancer research. Additionally, EI1 has been used in various imaging studies, highlighting its potential in diagnostic applications .
Propiedades
Fórmula molecular |
C23H26N4O2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17,20H,5-6,13H2,1-4H3,(H,25,28) |
Clave InChI |
OZNXDWWZAQMTSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3C(=CC(=NC3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
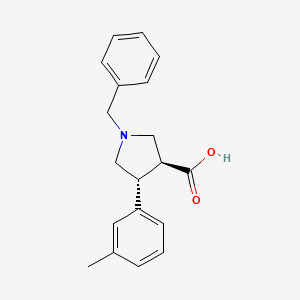
![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)
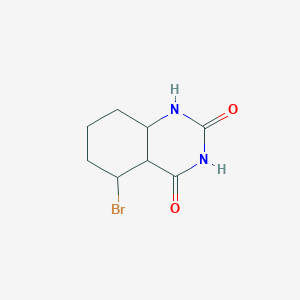
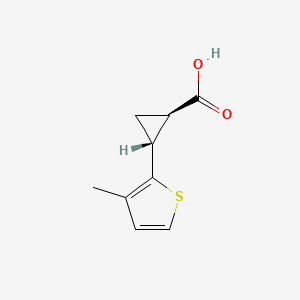
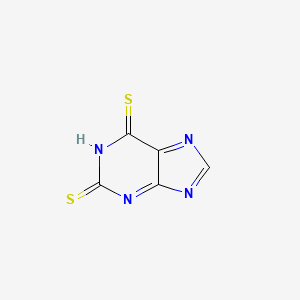
![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
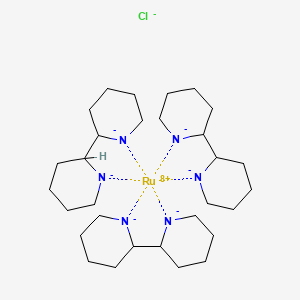
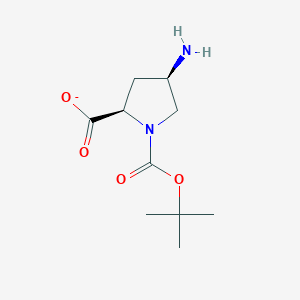
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
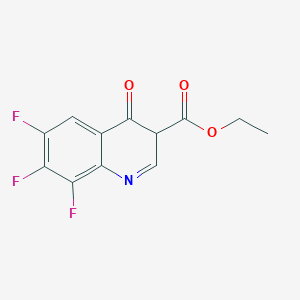
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
